N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, also known as DIMEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. In
Scientific Research Applications
Biological Effects of Related Compounds
Compounds such as acetamide and formamide derivatives have been studied for their biological consequences, highlighting the importance of understanding their usage and potential impacts on human health. Kennedy (2001) provides an update on the toxicology of acetamide, N,N-dimethylacetamide, and formamide, emphasizing their commercial importance and the biological responses to exposure (Kennedy, 2001).
Environmental Fate of Surfactants
The degradation and environmental fate of surfactants, which can include a wide range of chemically similar compounds, are of concern due to their potential to mimic natural hormones and disrupt endocrine functions in wildlife and humans. Ying, Williams, and Kookana (2002) reviewed the environmental fate of alkylphenol ethoxylates, a class of surfactants, detailing their persistence and bioaccumulation in the environment (Ying, Williams, & Kookana, 2002).
Antituberculosis Potential
The antituberculosis activity of organotin complexes, which could be chemically related or provide a context for the application of N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, has been explored. Organotin compounds have shown promising antituberculosis activity, potentially offering a basis for the development of new therapeutic agents (Iqbal, Ali, & Shahzadi, 2015).
Neuropharmacological Research
The neuropharmacology of N,N-dimethyltryptamine (DMT), a compound with structural similarity to indole-based molecules like the one , has been studied for its roles beyond its known psychedelic effects, indicating the broader potential of indole derivatives in biomedical research (Carbonaro & Gatch, 2016).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N-ethyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-5-23(16-11-10-13(2)14(3)12-16)21(25)20(24)19-15(4)22-18-9-7-6-8-17(18)19/h6-12,22H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSUZLAKWXVSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=C(C=C1)C)C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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